molecular formula C8H7Cl2NO2 B1580782 Methyl 2-amino-3,5-dichlorobenzoate CAS No. 52727-62-5

Methyl 2-amino-3,5-dichlorobenzoate

Cat. No.: B1580782
CAS No.: 52727-62-5
M. Wt: 220.05 g/mol
InChI Key: FODZNORQIATQIP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of benzoic acid, featuring two chlorine atoms and an amino group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,5-dichlorobenzoate can be synthesized through the esterification of 2-amino-3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

    Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of various amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-3,5-dichlorobenzoate is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop compounds with potential therapeutic effects. Additionally, it is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .

Mechanism of Action

The mechanism of action of methyl 2-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison: Methyl 2-amino-3,5-dichlorobenzoate is unique due to the specific positioning of its amino and chlorine groups on the benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amino group at the 2-position and chlorine atoms at the 3 and 5 positions enhances its nucleophilicity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

methyl 2-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODZNORQIATQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346529
Record name Methyl 2-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52727-62-5
Record name Methyl 2-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottom flask, 0.2 mol of 2-amino-3,5-dichlorobenzoic acid having a structural formula of IV-4, 300 mL of methanol, and 5 mL of concentrated sulfuric acid were added, heated to 64° C. and reacted for 12 hours (into which 3 mL of concentrated sulfuric acid was added twice), after cooling most of the solvent was removed under reduced pressure, and 300 mL of water was added, the pH was adjusted to 9-10 with a saturated sodium hydroxide solution, extracted with 200 mL of ethyl acetate, washed with water for one time, dried over anhydrous sodium sulfate, filtered and the solvent was remove to obtain a crude product, 34.6 grams of 2-amino-3,5-dichlorobenzoic acid methyl ester having a structure as shown by VIII-1 was obtained by column chromatography, and the yield was 78.6%;
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0.2 mol
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5 mL
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300 mL
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3 mL
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Synthesis routes and methods II

Procedure details

20 parts of a 30 percent strength by weight solution of sodium methylate in methanol are added to 21.6 parts of 5,7-dichloroisatin in 300 parts of methanol at -10° C., resulting in a dark violet suspension of a bulky precipitate. 7 parts of 50 percent strength by weight hydrogen peroxide solution are then added at -3° C. and thereafter the mixture is stirred for one hour at room temperature. The solution is concentrated and the crystalline residue is mixed with water and filtered off. 17.6 parts (80% of theory) of methyl 3,5-dichloroanthranilate, of melting point 62°-63° C., are obtained.
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sodium methylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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